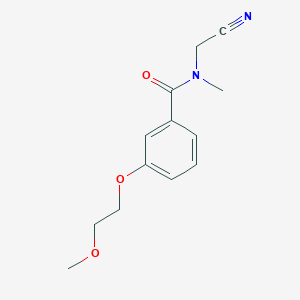

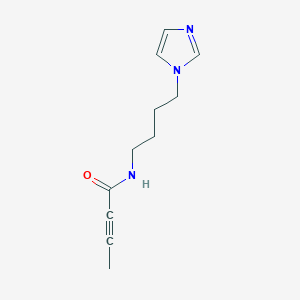

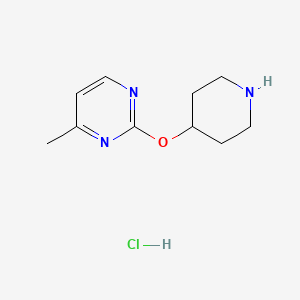

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neurological disorders, and inflammation.

Scientific Research Applications

Therapeutic Applications in Thrombocytosis

Anagrelide, a quinazolinone derivative, has shown efficacy in treating thrombocytosis. Studies have demonstrated that Anagrelide effectively controls platelet count in patients with primary thrombocythemia and other myeloproliferative diseases with minimal side effects. It operates by inducing thrombocytopenia, making it a promising agent for controlling platelet levels in various conditions (Silverstein et al., 1988; Balduini et al., 1992).

Anticancer and Antimetabolite Applications

Quinazolinone derivatives like AG337 have been researched for their anticancer properties, particularly as nonclassical inhibitors of thymidylate synthase. These compounds have shown potential in achieving antitumor effects with manageable toxicity profiles, suggesting their utility in cancer therapy. Clinical pharmacokinetic and pharmacodynamic studies indicate that such derivatives can achieve cytotoxic plasma concentrations, influencing future cancer treatment strategies (Rafi et al., 1995).

Antihypertensive and Cardiovascular Effects

The quinazoline derivative Prazosin, utilized for treating hypertension and congestive heart failure, showcases the cardiovascular applications of quinazolinone compounds. Its pharmacokinetics reveal extensive metabolism and specific interactions with plasma proteins, offering insights into its therapeutic effects and guiding dosage adjustments for individual patient needs (Jaillon, 1980).

Neuroprotective and Cognitive Effects

Research on Memantine, another compound related to the quinazolinone family, has contributed to our understanding of its neuroprotective properties, particularly in Parkinson's disease. It demonstrates how NMDA antagonists, by displacing MK-801 at therapeutic concentrations, might offer benefits in treating neurodegenerative disorders, providing a foundation for future therapeutic interventions (Kornhuber et al., 1989).

Antimicrobial and Antiviral Activity

Quinazolinone derivatives have also been explored for their antimicrobial and antiviral activities. Studies like those on Linezolid, an oxazolidinone antibacterial, highlight the compound's effectiveness against Gram-positive organisms and its pharmacokinetic properties that support its use in treating infections resistant to conventional treatments (Stalker & Jungbluth, 2003).

properties

IUPAC Name |

3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-20(14-24-15-22-18-9-5-4-8-17(18)21(24)26)23-11-10-19(29(27,28)13-12-23)16-6-2-1-3-7-16/h1-9,15,19H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEATKSOYHGXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)